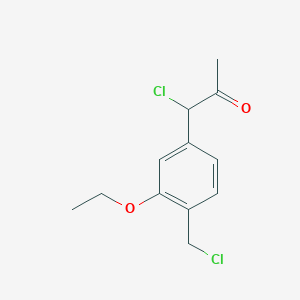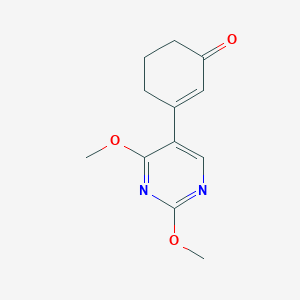
1-Chloro-1-(4-(chloromethyl)-3-ethoxyphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(4-(chloromethyl)-3-ethoxyphenyl)propan-2-one is an organic compound with a complex structure that includes a chlorinated phenyl ring and a propanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(4-(chloromethyl)-3-ethoxyphenyl)propan-2-one typically involves the chlorination of a precursor compound. One common method is the reaction of 4-(chloromethyl)-3-ethoxybenzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(4-(chloromethyl)-3-ethoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products
Substitution: Formation of substituted derivatives such as azides or thiocyanates.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
1-Chloro-1-(4-(chloromethyl)-3-ethoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(4-(chloromethyl)-3-ethoxyphenyl)propan-2-one involves its reactivity with nucleophiles. The chlorine atoms act as leaving groups, allowing the compound to form covalent bonds with nucleophilic sites on biomolecules or other substrates. This reactivity can be harnessed in the design of enzyme inhibitors or other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-1-(4-(chloromethyl)-2-mercaptophenyl)propan-2-one
- 1-Chloro-1-(4-methoxyphenyl)propan-2-one
- 1-Chloro-2-propanol
Uniqueness
1-Chloro-1-(4-(chloromethyl)-3-ethoxyphenyl)propan-2-one is unique due to the presence of both a chloromethyl and an ethoxy group on the phenyl ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications compared to its analogs.
Properties
Molecular Formula |
C12H14Cl2O2 |
|---|---|
Molecular Weight |
261.14 g/mol |
IUPAC Name |
1-chloro-1-[4-(chloromethyl)-3-ethoxyphenyl]propan-2-one |
InChI |
InChI=1S/C12H14Cl2O2/c1-3-16-11-6-9(12(14)8(2)15)4-5-10(11)7-13/h4-6,12H,3,7H2,1-2H3 |
InChI Key |
KJZABCMAQCIJDN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C(=O)C)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-((R)-1-((S)-3a-benzyl-2-methyl-3-oxo-2,3,3a,4,6,7-hexahydropyrazolo[4,3-c]pyridin-5-yl)-3-(benzyloxy)-1-oxopropan-2-ylamino)-2-methyl-1-oxopropan-2-aminium](/img/structure/B14034650.png)







![(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-YL)-1,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL)methanone](/img/structure/B14034701.png)

![(6R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B14034713.png)
![8-Ethyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B14034716.png)

![rel-(1S,2S,5R)-3-tert-butoxycarbonyl-6,6-difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B14034718.png)
